molecular formula C21H21N5O3S B2773161 N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide CAS No. 1013785-93-7

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide

Cat. No.: B2773161
CAS No.: 1013785-93-7
M. Wt: 423.49
InChI Key: OMRSTLOLURIHFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiazole ring, which is a heterocyclic organic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom .

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3S/c1-13-10-15(25(2)24-13)20(27)26(12-14-6-5-9-22-11-14)21-23-18-16(28-3)7-8-17(29-4)19(18)30-21/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRSTLOLURIHFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC(=C4S3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide involves multiple steps, including the formation of the thiazole ring and subsequent functionalization. Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity, such as using specific catalysts and solvents .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of compounds containing benzothiazole and pyrazole moieties. The compound has been evaluated for its antibacterial activity against various pathogens.

Key Findings:

  • Antibacterial Activity: A class of benzothiazole derivatives has shown promising results against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values indicating strong antibacterial properties. For instance, compounds similar to N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide demonstrated MIC values as low as 4 μg/mL against certain strains .

Table 1: Antibacterial Activity of Related Compounds

Compound NamePathogen TestedMIC (μg/mL)
Compound 108Bacillus typhi4
Compound 110Pseudomonas aeruginosa16
Compound 126Staphylococcus aureus15.5–31.25

Anti-Tubercular Activity

The compound has also been investigated for its anti-tubercular properties. Benzothiazole derivatives have been recognized for their ability to target specific proteins involved in tuberculosis pathogenesis.

Key Findings:

  • Binding Affinity: Research indicates that certain benzothiazole compounds exhibit strong binding affinities to the DprE1 protein of Mycobacterium tuberculosis, which is essential for cell wall biosynthesis. This suggests that the compound may serve as a lead structure for developing new anti-tubercular agents .

Table 2: Anti-Tubercular Activity of Benzothiazole Derivatives

Compound NameTarget ProteinBinding Affinity (kcal/mol)
Compound 7aDprE1-8.4
Compound XDprE1-7.9

Other Therapeutic Applications

Beyond antimicrobial and anti-tubercular activities, this compound may have broader implications in medicinal chemistry.

Potential Areas of Research:

  • Cancer Therapy: Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies:
Several studies have documented the synthesis and evaluation of benzothiazole derivatives for their anticancer properties. For instance, derivatives have been reported to inhibit the growth of breast cancer cells effectively .

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar compounds to N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide include other thiazole derivatives and pyrazole-based compounds . These compounds share structural similarities but may differ in their biological activities and applications. For example:

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

The uniqueness of this compound lies in its specific combination of functional groups and its diverse range of biological activities .

Biological Activity

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H26N4O4SC_{20}H_{26}N_{4}O_{4}S with a molecular weight of approximately 440.0 g/mol. The compound features a pyrazole core substituted with a benzothiazole moiety and a pyridine group, which contributes to its unique biological profile.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. A study reported that certain pyrazole derivatives exhibited IC50 values in the low micromolar range against breast and colon cancer cells .

2. Anti-inflammatory Properties

The compound's structural components suggest potential anti-inflammatory activity. In related research, benzothiazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models . This activity is likely mediated through the inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses.

3. Antibacterial and Antifungal Activity

Pyrazole derivatives have been extensively studied for their antibacterial and antifungal properties. Compounds with similar structures have demonstrated efficacy against both Gram-positive and Gram-negative bacteria as well as various fungal strains. For example, one study reported that certain pyrazole derivatives exhibited MIC values as low as 12.5 mg/mL against resistant bacterial strains .

The mechanisms by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : This compound may inhibit enzymes involved in inflammation and cancer progression.
  • Modulation of Signaling Pathways : The compound may interfere with key signaling pathways such as NF-kB and MAPK pathways.

Case Studies

Several case studies illustrate the biological activity of related compounds:

  • Case Study on Anticancer Activity : A derivative similar to this compound was tested in vitro against various cancer cell lines, showing a significant reduction in cell viability compared to controls .
  • Case Study on Anti-inflammatory Effects : Treatment with a benzothiazole derivative resulted in decreased levels of inflammatory markers in animal models of arthritis .

Data Summary

Biological ActivityObserved EffectsReference
AnticancerSignificant cytotoxicity against cancer cell lines
Anti-inflammatoryInhibition of TNF-α and IL-6 production
AntibacterialEffective against Gram-positive/negative bacteria
AntifungalActive against various fungal strains

Q & A

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Optimize reaction conditions by selecting polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility and reaction rates .
  • Use catalytic bases like K₂CO₃ or NEt₃ to facilitate nucleophilic substitutions and reduce side reactions .
  • Monitor intermediate purity via thin-layer chromatography (TLC) and confirm final product integrity using HPLC or LC-MS .
  • Adjust temperature gradients (e.g., reflux for cyclization steps, room temperature for alkylation) to minimize decomposition .

Q. What spectroscopic methods are critical for confirming the structure of this compound during synthesis?

Methodological Answer:

  • 1H/13C NMR spectroscopy identifies substituent patterns (e.g., methoxy, pyridylmethyl groups) and confirms regioselectivity .
  • High-resolution mass spectrometry (HRMS) validates molecular formula accuracy, distinguishing isotopic peaks from impurities .
  • IR spectroscopy detects functional groups (e.g., carbonyl stretches at ~1650–1700 cm⁻¹) to verify carboxamide formation .

Q. What are common impurities formed during the synthesis of this compound, and how are they addressed?

Methodological Answer:

  • Unreacted intermediates : Remove via column chromatography with gradient elution (e.g., hexane/ethyl acetate) .
  • Hydrolysis byproducts : Use anhydrous solvents (e.g., THF) and inert atmospheres to prevent moisture-induced degradation .
  • Isomeric mixtures : Optimize reaction time and stoichiometry to favor desired regioisomers, confirmed by NOESY NMR .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities toward targets like kinase domains, prioritizing substituents that improve hydrophobic interactions .
  • Use PASS Online® to predict biological activity spectra and prioritize derivatives with potential anticancer or antimicrobial profiles .
  • Conduct QSAR studies to correlate electronic properties (e.g., Hammett σ values of substituents) with bioactivity trends .

Q. What strategies resolve contradictions in biological activity data across different assays?

Methodological Answer:

  • Dose-response profiling : Establish EC₅₀/IC₅₀ values to distinguish true activity from assay-specific artifacts .
  • Target engagement assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate direct binding .
  • Compare structural analogs (e.g., fluorine vs. methoxy substitutions) to identify substituents influencing potency .

Q. How can SHELX programs be applied in crystallographic studies of this compound?

Methodological Answer:

  • SHELXL : Refine high-resolution crystal structures, leveraging anisotropic displacement parameters to model thermal motion .
  • Handle twinned crystals via TWIN/BASF commands in SHELXL, adjusting scale factors for overlapping reflections .
  • Use SHELXE for experimental phasing if heavy-atom derivatives (e.g., SeMet) are unavailable .

Q. What challenges arise in determining the 3D conformation of this compound, and how are they mitigated?

Methodological Answer:

  • Crystallization difficulties : Screen solvents (e.g., DMSO/water) and additives (e.g., PEG) to improve crystal quality .
  • Disorder modeling : Apply PART commands in SHELXL to resolve flexible pyridylmethyl or benzothiazole moieties .
  • Validate conformers via DFT calculations (e.g., Gaussian) comparing experimental and theoretical bond angles .

Q. How can reaction mechanisms in the compound’s synthesis be analyzed using kinetic studies?

Methodological Answer:

  • In situ FTIR/NMR : Monitor intermediate formation rates (e.g., carboxamide coupling) under varying temperatures .
  • Apply Eyring plots to determine activation parameters (ΔH‡, ΔS‡) and identify rate-limiting steps .
  • Use isotopic labeling (e.g., ¹⁵N) to trace nitrogen migration in pyrazole-thiazole ring formations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.